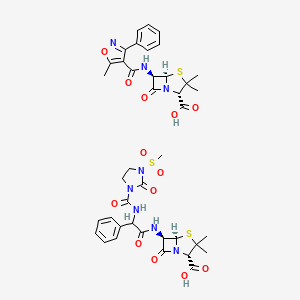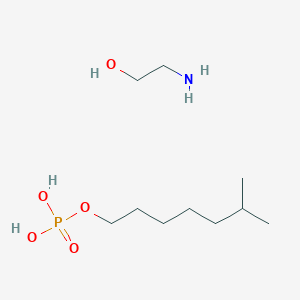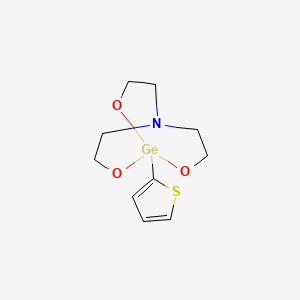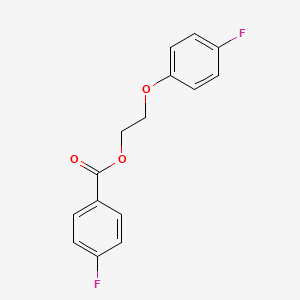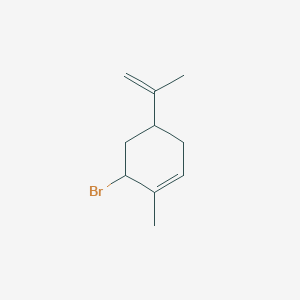
6-Bromo-1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene is an organic compound that belongs to the class of brominated cyclohexenes. This compound is characterized by the presence of a bromine atom, a methyl group, and a prop-1-en-2-yl group attached to a cyclohexene ring. It is a derivative of limonene, a naturally occurring compound found in the oil of citrus fruits .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene can be achieved through various methods. One common method involves the bromination of 1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene using N-bromosuccinimide (NBS) as the brominating agent . The reaction typically takes place in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced monitoring techniques can help optimize reaction conditions and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include alcohols, ethers, and amines.
Elimination Reactions: Products include alkenes.
Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.
Aplicaciones Científicas De Investigación
6-Bromo-1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of fragrances, flavors, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 6-Bromo-1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene involves its interaction with specific molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to exert their effects. The exact molecular pathways involved depend on the specific application and the nature of the derivatives formed .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene: This compound lacks the bromine atom and is a precursor to 6-Bromo-1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene.
Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: This compound has a carboxylate group instead of a bromine atom.
(1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol: This compound has a hydroxyl group instead of a bromine atom.
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. The bromine atom allows for selective substitution and elimination reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
71305-75-4 |
|---|---|
Fórmula molecular |
C10H15Br |
Peso molecular |
215.13 g/mol |
Nombre IUPAC |
6-bromo-1-methyl-4-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C10H15Br/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-10H,1,5-6H2,2-3H3 |
Clave InChI |
DOQQTQJFIBOMGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(CC1Br)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol](/img/structure/B14469511.png)
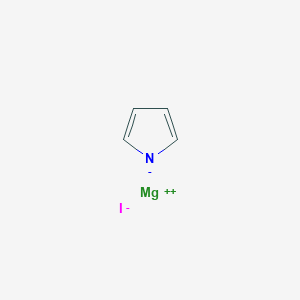
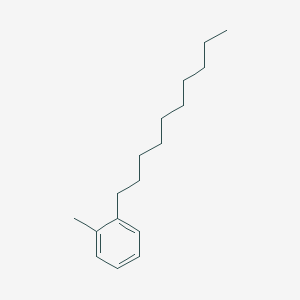
![2-[(Azidocarbonyl)amino]benzoyl azide](/img/structure/B14469523.png)
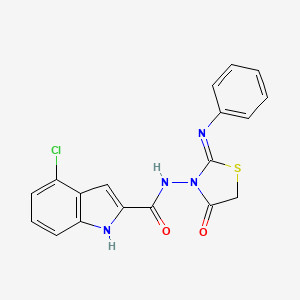
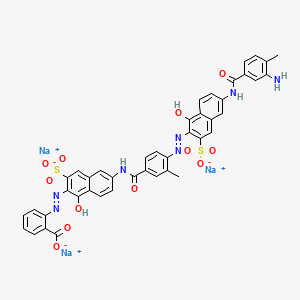
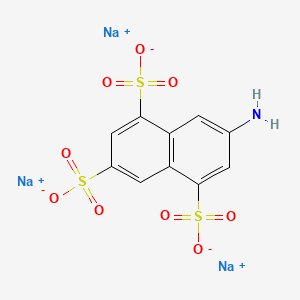
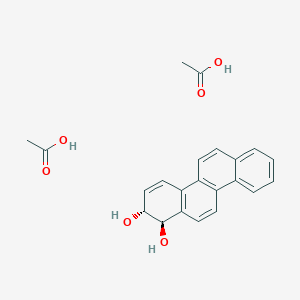
![N-[(2S)-1-Acetylpyrrolidin-2-yl]-N'-methylurea](/img/structure/B14469548.png)

